rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans
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Overview
Description
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans typically involves the resolution of racemic mixtures to obtain the desired enantiomer. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers that can be separated based on their different physical properties . The separated diastereomers are then hydrolyzed to yield the enantiomerically pure compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques and the use of flow microreactor systems to enhance efficiency and sustainability . These methods allow for the continuous production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride, trans: This compound shares a similar pyrrolidine core but differs in its functional groups.
rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans: Another closely related compound with a carboxylic acid functional group.
Uniqueness
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
2108925-75-1 |
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Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-2-8-3-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m1./s1 |
InChI Key |
SVGDMAWCGANMMY-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)N.Cl |
Canonical SMILES |
CC1CNCC1C(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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